molecular formula C24H31NO B7979553 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol

17-(Pyridin-3-yl)androsta-5,16-dien-3-ol

Cat. No. B7979553
M. Wt: 349.5 g/mol
InChI Key: GZOSMCIZMLWJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-(Pyridin-3-yl)androsta-5,16-dien-3-ol is a useful research compound. Its molecular formula is C24H31NO and its molecular weight is 349.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cytochrome P45017alpha Inhibition : Abiraterone is a potent inhibitor of human cytochrome P45017alpha, an enzyme involved in steroid biosynthesis. The presence of the 16,17-double bond in abiraterone is crucial for irreversible inhibition of this enzyme (Jarman, Barrie, & Llera, 1998).

  • Prostate Cancer Treatment : Variants of abiraterone, such as galeterone, have shown potential in treating advanced prostate cancer. Systematic structural modifications of these compounds have been studied to enhance their efficacy in down-regulating the androgen receptor, a key target in prostate cancer therapy (Purushottamachar et al., 2013).

  • Structural Studies : The structural characteristics of indazole derivatives of abiraterone have been analyzed. These studies contribute to understanding how molecular alterations can influence the biological activity of such compounds (Silva et al., 2008).

  • Novel Steroidal CYP17 Inhibitors : Research has led to the development of new steroidal compounds based on the structure of abiraterone, which are effective as CYP17 inhibitors. This is significant for potential treatments in prostate cancer, as these compounds can inhibit androgen synthesis and act as antiandrogens (Handratta et al., 2005).

  • Inhibitors of 17 Alpha-hydroxylase-C17,20-lyase : Abiraterone and its derivatives have been evaluated as inhibitors of this critical enzyme in steroidogenesis, showing potential therapeutic value for prostate cancer treatment (Zhu et al., 2003).

  • Novel Synthesis Routes : Innovative synthetic routes for creating abiraterone derivatives have been developed, furthering the potential for creating more effective treatments for conditions like prostate cancer (Njar et al., 1996).

properties

IUPAC Name

10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOSMCIZMLWJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870020
Record name 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-(Pyridin-3-yl)androsta-5,16-dien-3-ol

CAS RN

154229-19-3
Record name NSC741232
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-(Pyridin-3-yl)androsta-5,16-dien-3-ol
Reactant of Route 2
17-(Pyridin-3-yl)androsta-5,16-dien-3-ol
Reactant of Route 3
17-(Pyridin-3-yl)androsta-5,16-dien-3-ol
Reactant of Route 4
17-(Pyridin-3-yl)androsta-5,16-dien-3-ol
Reactant of Route 5
17-(Pyridin-3-yl)androsta-5,16-dien-3-ol
Reactant of Route 6
17-(Pyridin-3-yl)androsta-5,16-dien-3-ol

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